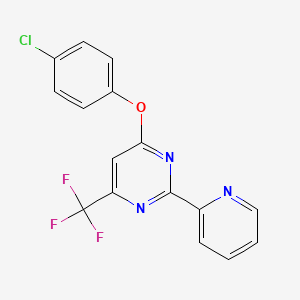

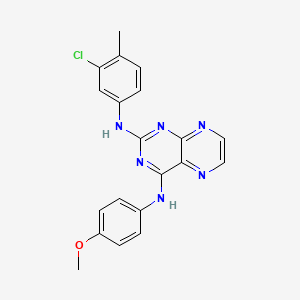

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of benzamides and is used as a tool molecule for various biological studies.

Scientific Research Applications

Synthesis and Polymer Applications

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide serves as a fundamental component in the synthesis of various polyamides with unique properties. Hsiao et al. (2000) explored the synthesis of ortho-linked polyamides with ether linkages, finding these materials exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, indicating potential applications in high-performance materials and coatings Synthesis and properties of ortho-linked polyamides.

Asymmetric Synthesis and Catalysis

The compound plays a role in asymmetric synthesis and catalysis. Imamoto et al. (2012) presented the synthesis of P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation, demonstrating its utility in producing chiral pharmaceutical ingredients. This highlights its importance in the development of new catalytic processes for the pharmaceutical industry Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups.

Organic Synthesis and Chemical Reactions

In the realm of organic chemistry, tert-butyl phenylazocarboxylates, derivatives related to 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide, have been utilized as versatile building blocks. Jasch et al. (2012) demonstrated their application in nucleophilic substitutions and radical reactions, opening avenues for synthetic organic chemistry innovations Nucleophilic substitutions and radical reactions of phenylazocarboxylates.

Drug Synthesis and Pharmaceuticals

Patil and Luzzio (2017) explored the use of a similar derivative, tert-butyl 2-(1-oxoisoindolin-2-yl)acetate, for the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives through click chemistry. This methodology points to the compound's potential in the synthesis of novel pharmaceuticals and bioactive molecules Unnatural Amino Acid Derivatives through Click Chemistry.

properties

IUPAC Name |

4-tert-butyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTLGUIPXLIQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2886483.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2886486.png)

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2886491.png)

![(E)-N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2886492.png)

![2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2886495.png)

![N-{3-[1-(1,3-dioxolan-2-yl)cycloheptyl]propyl}prop-2-enamide](/img/structure/B2886497.png)

methanone](/img/structure/B2886498.png)

![N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2886499.png)